molecular formula C15H16N2O3 B2718267 3-Nitro-5-(2,3,5-trimethylphenoxy)aniline CAS No. 832739-93-2

3-Nitro-5-(2,3,5-trimethylphenoxy)aniline

Cat. No.: B2718267
CAS No.: 832739-93-2
M. Wt: 272.304
InChI Key: XNUDMTLYVIMAQE-UHFFFAOYSA-N
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Description

General Context of Nitroaniline and Phenoxyaryl Structures in Synthetic Chemistry

Substituted anilines are a cornerstone class of compounds in organic chemistry, serving as pivotal intermediates in the synthesis of a vast array of industrially and biologically significant molecules. nbinno.comresearchgate.net The aniline (B41778) framework, a benzene (B151609) ring bearing an amino group, is amenable to a wide range of chemical transformations, making it a versatile building block. nbinno.com The introduction of various substituents onto the aromatic ring dramatically modulates the electronic properties and reactivity of the molecule, allowing for the fine-tuning of its characteristics for specific applications. chemistrysteps.com

Among the various substituted anilines, nitroanilines are of particular importance. The nitro group, a strong electron-withdrawing group, significantly influences the electron density of the aromatic ring and the basicity of the amino group. quora.com This electronic modification is crucial in directing further chemical reactions and is a key feature in the synthesis of dyes, pharmaceuticals, and agrochemicals. researchgate.netbeilstein-journals.org For instance, the differential reactivity of the positions ortho, meta, and para to the amino and nitro groups is a fundamental concept in electrophilic and nucleophilic aromatic substitution reactions. chemistrysteps.com

The combination of nitroaniline and phenoxyaryl functionalities within a single molecule, as seen in 3-Nitro-5-(2,3,5-trimethylphenoxy)aniline, results in a compound with a unique electronic and structural profile, offering potential for further synthetic elaboration and exploration of its chemical and biological properties.

Structural Significance and Unique Features of this compound

The molecular architecture of this compound is characterized by the convergence of several key functional groups that impart distinct chemical features. The central scaffold is a meta-substituted nitroaniline, where the electron-withdrawing nitro group and the electron-donating amino group exert opposing electronic effects on the aromatic ring. This meta-substitution pattern creates a specific distribution of electron density, influencing the reactivity of the remaining positions on the aniline ring toward electrophilic and nucleophilic reagents.

From a structural standpoint, the dihedral angle between the two aromatic rings is a key parameter that defines the molecule's three-dimensional shape. This conformation will be influenced by the steric interactions between the substituents on both rings. The unique arrangement of these functional groups makes this compound a potentially valuable intermediate for synthesizing more complex molecules with tailored steric and electronic properties.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number832739-93-2
Molecular FormulaC15H16N2O3
Molecular Weight272.30 g/mol
AppearanceNot available
Melting PointNot available
Boiling PointNot available
SolubilityNot available

Note: Experimental physical properties for this specific compound are not widely reported in publicly available literature. The provided data is based on computational predictions and information from chemical suppliers. dougdiscovery.com

Overview of Research Trajectories and Potential Academic Significance of the Compound

While specific research dedicated exclusively to this compound is not extensively documented in publicly accessible literature, its structure suggests several potential avenues for academic investigation. The compound serves as a model system for studying the interplay of multiple substituents with differing electronic and steric demands on an aromatic framework.

A primary research trajectory would involve its use as a synthetic intermediate. The presence of the amino and nitro groups allows for a range of functional group transformations. For example, the nitro group can be reduced to a second amino group, creating a diamine derivative that could be a precursor for heterocyclic synthesis or polymerization reactions. youtube.com The existing amino group can be diazotized and replaced with a variety of other functional groups, further expanding the synthetic utility of the molecule.

The academic significance of this compound also lies in the field of medicinal chemistry. Substituted anilines and diaryl ethers are prevalent scaffolds in pharmacologically active compounds. mdpi.com Investigating the biological activity of derivatives of this compound could be a fruitful area of research. The specific substitution pattern may confer selectivity for certain biological targets.

Furthermore, the compound could be of interest in materials science. The presence of polar nitro and amino groups, combined with the bulky, non-polar trimethylphenoxy group, could lead to interesting solid-state packing and intermolecular interactions. Derivatives of this molecule could be explored for applications in nonlinear optics or as components of liquid crystals, contingent on their electronic and structural properties.

In essence, while this compound may not be a widely studied compound itself, its structural motifs are of significant interest, and it represents a platform for the exploration of new synthetic methodologies, the discovery of novel bioactive molecules, and the development of advanced materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-5-(2,3,5-trimethylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-9-4-10(2)11(3)15(5-9)20-14-7-12(16)6-13(8-14)17(18)19/h4-8H,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUDMTLYVIMAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 3 Nitro 5 2,3,5 Trimethylphenoxy Aniline

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-Nitro-5-(2,3,5-trimethylphenoxy)aniline, the most logical disconnection strategy involves cleaving the C-O ether bond. This is a common and effective approach for the synthesis of diaryl ethers.

This key disconnection breaks the target molecule into two primary synthons: a nucleophilic phenoxide precursor and an electrophilic nitro-substituted benzene (B151609) ring. These synthons correspond to the following practical precursors:

2,3,5-Trimethylphenol (B45783) : This molecule acts as the nucleophile after deprotonation to form the corresponding phenoxide.

A 1-Y-3-nitro-5-aminobenzene derivative : In this precursor, 'Y' represents a suitable leaving group (e.g., a halogen like F, Cl, or Br) that can be displaced by the incoming phenoxide. The nitro group is a strong electron-withdrawing group, which is essential as it activates the aromatic ring for nucleophilic aromatic substitution (SNAr). The amino group may need to be introduced at a later stage or be protected to prevent unwanted side reactions. A common precursor would be 1-halo-3,5-dinitrobenzene, where one nitro group is later reduced to an amine.

This retrosynthetic approach is summarized in the following scheme:

Retrosynthetic analysis of this compound

Synthesis of Advanced Precursors

The successful synthesis of the target molecule is dependent on the efficient preparation of its key building blocks.

Preparation of Substituted Nitrobenzene (B124822) Intermediates

The synthesis of the electrophilic precursor, a substituted nitrobenzene, is a critical step. A versatile and common starting material for this component is 1,3,5-trinitrobenzene (B165232). Through selective reduction, one of the nitro groups can be converted into an amine, leading to 3,5-dinitroaniline. Another approach involves starting with 3,5-dinitroanisole (B1346779), which can be synthesized from 1,3,5-trinitrobenzene by treatment with sodium methoxide. One of the nitro groups in 3,5-dinitroanisole can then be selectively reduced to yield 3-methoxy-5-nitroaniline. chemicalbook.com

Alternatively, a precursor like 3-amino-5-nitrophenol (B1278420) can be utilized. nih.gov This compound can be prepared from resorcinol (B1680541) by heating it with ammonium (B1175870) chloride and aqueous ammonia (B1221849) in an autoclave. prepchem.com The hydroxyl group can then be converted into a better leaving group if necessary for the subsequent etherification step.

Another viable route is to use a halogenated precursor, such as 1-chloro-3,5-dinitrobenzene. The chlorine atom serves as the leaving group in the SNAr reaction. Following the ether linkage formation, one of the nitro groups would be selectively reduced to the desired aniline (B41778).

Synthetic Routes to 2,3,5-Trimethylphenol

2,3,5-Trimethylphenol, also known as isopseudocumenol, is the second key precursor. foodb.ca It is a white to off-white crystalline solid. chemicalbook.com One documented synthetic method involves the rearrangement of 2,3,6-trimethylphenol. This reaction is carried out under the influence of an aluminum trihalide catalyst, such as aluminum trichloride. google.com The process is noted for its simplicity, mild reaction conditions, and high yield, making it suitable for industrial-scale production. google.com

Another approach to synthesize 2,3,5-trimethylphenol starts from 1,2,4-trimethylbenzene (B165218) (pseudocumene). foodb.ca This precursor is valuable in the synthesis of intermediates for Vitamin E (alpha-tocopherol). google.com

Table 1: Physical Properties of 2,3,5-Trimethylphenol

Property Value
Molecular Formula C₉H₁₂O
Molecular Weight 136.194 g/mol
Melting Point 92-95 °C
Boiling Point 230-231 °C

Data sourced from references chemicalbook.comfishersci.fi

Strategies for Amino Group Introduction and Protection/Deprotection

The introduction of the amino group onto the aromatic ring is typically achieved through the reduction of a nitro group. This is a reliable and widely used transformation in organic synthesis. Common reducing agents for this purpose include:

Tin (Sn) or Iron (Fe) metal in the presence of hydrochloric acid (HCl).

Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) or Platinum dioxide (PtO₂) under a hydrogen atmosphere.

Sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (B80085) (NaSH), which can offer selectivity in molecules with multiple nitro groups. chemicalbook.com

In many synthetic sequences, it is necessary to protect the amino group to prevent it from reacting in subsequent steps. The choice of protecting group is crucial and depends on the reaction conditions of the following steps.

Table 2: Common Protecting Groups for Anilines

Protecting Group Abbreviation Introduction Reagent Deprotection Conditions
Acetyl Ac Acetic anhydride (B1165640) or Acetyl chloride Acidic or basic hydrolysis
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (B1257347) (Boc₂O) Strong acid (e.g., TFA, HCl)
Benzyl Bn Benzyl bromide or Benzyl chloride Catalytic hydrogenation

The protection strategy must be carefully planned. For instance, if the ether formation step is performed before the nitro group reduction, no protection is needed. However, if the amino group is present during the etherification, it must be protected to prevent it from acting as a competing nucleophile.

Formation of the Phenoxy Ether Linkage

The final key step in the synthesis is the formation of the diaryl ether bond.

Nucleophilic Aromatic Substitution Approaches for C-O Bond Formation

The formation of the C-O ether bond in this compound is ideally achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. nih.gov This reaction is particularly effective because the aromatic ring of the nitrobenzene precursor is "activated" towards nucleophilic attack.

The mechanism proceeds in two steps:

Nucleophilic Attack : The phenoxide, generated by deprotonating 2,3,5-trimethylphenol with a suitable base (e.g., potassium carbonate, sodium hydride), attacks the electron-deficient carbon atom bearing the leaving group on the nitrobenzene ring. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov

Leaving Group Departure : The leaving group is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final diaryl ether product.

For this reaction to be efficient, the aromatic ring must contain at least one strong electron-withdrawing group (like the -NO₂) positioned ortho or para to the leaving group. nih.gov In the proposed synthesis, the nitro group at the 3-position is meta to a leaving group at the 1-position, but the combined electron-withdrawing effect of groups at the 3 and 5 positions sufficiently activates the ring for substitution.

A typical reaction protocol would involve reacting a 1-halo-3-amino-5-nitrobenzene (with the amino group protected) or a 1-halo-3,5-dinitrobenzene with 2,3,5-trimethylphenol in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. google.com If a dinitro precursor is used, a subsequent selective reduction of one nitro group would be required to yield the final product.

Transition Metal-Catalyzed Coupling Reactions (e.g., Ullmann and Copper-Mediated Methods)

The formation of the diaryl ether bond is a key step in the synthesis of this compound. Transition metal-catalyzed coupling reactions, particularly copper-mediated methods like the Ullmann condensation, are well-suited for this purpose. jsynthchem.comwikipedia.orgorganic-chemistry.org These reactions typically involve the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst and a base. jsynthchem.comwikipedia.org

In a potential synthetic route to the target compound, a substituted halobenzene could be reacted with 2,3,5-trimethylphenol. For instance, 3-chloro-5-nitroaniline (B1584287) could be coupled with 2,3,5-trimethylphenol using a copper catalyst. The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction yield and minimizing side products. beilstein-journals.org Modern variations of the Ullmann reaction may employ soluble copper catalysts with ligands such as diamines or acetylacetonates, which can lead to higher yields and milder reaction conditions compared to traditional methods that use copper powder at high temperatures. wikipedia.org

The reactivity of the aryl halide is an important consideration, with aryl iodides generally being more reactive than aryl bromides or chlorides. wikipedia.org The presence of an electron-withdrawing group, such as a nitro group, on the aryl halide can facilitate the nucleophilic aromatic substitution reaction. wikipedia.orgnih.gov

Table 1: Representative Conditions for Copper-Mediated Diaryl Ether Synthesis

CatalystLigandBaseSolventTemperature (°C)
CuIN,N-dimethylglycineK₃PO₄Acetonitrile80
CuIPhenanthrolineCs₂CO₃N-Methylpyrrolidone120-150
Copper NanoparticlesNoneCs₂CO₃DMF120
CuO NanocubesNoneK₂CO₃DMSO150

This table presents typical conditions for copper-catalyzed diaryl ether synthesis and is not specific to the synthesis of this compound.

Alternative Etherification Protocols

While copper-catalyzed reactions are common, other methods for diaryl ether synthesis exist. Palladium-catalyzed Buchwald-Hartwig amination, though primarily used for C-N bond formation, can also be adapted for C-O bond formation. rsc.org Additionally, nucleophilic aromatic substitution (SNAAr) reactions can be employed, particularly when the aromatic ring is activated by strong electron-withdrawing groups. For example, a precursor like 1,3-dichloro-5-nitrobenzene could potentially undergo selective etherification with 2,3,5-trimethylphenol.

Introduction and Transformation of the Nitro Group in Aromatic Systems

The nitro group is a key functional group in the target molecule and is typically introduced via electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid. wikipedia.orgnumberanalytics.com This mixture generates the nitronium ion (NO₂⁺), which is a powerful electrophile. nih.gov The directing effects of the substituents already present on the aromatic ring are crucial for achieving the desired regioselectivity. The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution. nih.govcsbsju.edu

In a plausible synthetic pathway, the nitration step could be performed on a substituted phenoxy aniline precursor. The timing of the nitration is critical. For instance, nitrating 3-(2,3,5-trimethylphenoxy)aniline would likely result in a mixture of isomers, as the amino and phenoxy groups are both ortho, para-directing. A more strategic approach might involve nitrating a precursor where the directing groups favor the formation of the desired isomer.

Synthetic Routes for the Amino Group (Reduction of Nitro Group, etc.)

The amino group in this compound is most commonly synthesized by the reduction of a corresponding nitro group. acs.orgnumberanalytics.com This transformation is a fundamental reaction in organic synthesis and can be achieved using various reducing agents. masterorganicchemistry.com

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. numberanalytics.com This is often a clean and efficient method.

Metal-Acid Systems: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective for reducing nitro groups. masterorganicchemistry.com

Other Reducing Agents: Sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst, or other hydride sources can also be employed. numberanalytics.comjsynthchem.com

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity. acs.org

Optimization of Reaction Parameters and Reaction Conditions

The optimization of reaction parameters is crucial for maximizing the yield and purity of the final product. For the copper-catalyzed etherification step, screening of various catalysts, ligands, bases, solvents, and temperatures can significantly impact the outcome. beilstein-journals.orgresearchgate.net For instance, the use of a specific ligand can enhance the solubility and reactivity of the copper catalyst. The choice of base is also important, with bases like potassium phosphate (B84403) or cesium carbonate often being effective. beilstein-journals.org

For the nitration step, controlling the reaction temperature and the concentration of the nitrating agent is essential to prevent over-nitration and the formation of unwanted byproducts. In the reduction of the nitro group, the catalyst loading, hydrogen pressure, and reaction time need to be carefully controlled for optimal conversion.

Table 2: Parameters for Optimization in the Synthesis of this compound

Reaction StepKey Parameters to Optimize
Diaryl Ether FormationCatalyst type and loading, ligand, base, solvent, temperature, reaction time
NitrationConcentration of nitric and sulfuric acids, temperature, reaction time
Nitro Group ReductionCatalyst type and loading, hydrogen pressure, solvent, temperature, reaction time

This table provides a general overview of parameters that would need to be optimized for a successful synthesis.

Application of Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound can help to minimize the environmental impact of the process. Key considerations include:

Atom Economy: Designing a synthetic route that maximizes the incorporation of all starting materials into the final product. rsc.org

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives such as water, ethanol (B145695), or supercritical fluids. jetir.org Deep eutectic solvents are also emerging as environmentally friendly reaction media. mdpi.com

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste. rsc.org The use of heterogeneous catalysts that can be easily recovered and reused is particularly advantageous.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. jetir.org

Renewable Feedstocks: While not directly applicable to this specific molecule based on current common starting materials, the broader goal is to source starting materials from renewable resources where feasible. rsc.org

For example, in the diaryl ether formation step, using a recyclable copper catalyst and a biodegradable solvent could enhance the greenness of the synthesis. In the reduction of the nitro group, catalytic hydrogenation is generally considered a greener alternative to metal-acid reductions, as it produces water as the only byproduct. numberanalytics.com

Mechanistic Elucidation of Key Reaction Steps in the Synthesis of 3 Nitro 5 2,3,5 Trimethylphenoxy Aniline

Mechanisms of Aryl Ether Bond Formation (e.g., SNAr, Catalytic Cycles)

The formation of the aryl ether linkage in 3-Nitro-5-(2,3,5-trimethylphenoxy)aniline is a critical step that can be achieved through several mechanistic pathways, most notably Nucleophilic Aromatic Substitution (SNAr) and copper- or palladium-catalyzed cross-coupling reactions like the Ullmann condensation or Buchwald-Hartwig etherification.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a plausible pathway for forming the ether bond, particularly given the presence of a nitro group on one of the aromatic rings. This electron-withdrawing group activates the ring towards nucleophilic attack. wikipedia.org The reaction proceeds via an addition-elimination mechanism. chemistrysteps.com

The key steps in the SNAr mechanism are:

Nucleophilic Attack: The phenoxide, generated from 2,3,5-trimethylphenol (B45783) by a base, acts as the nucleophile and attacks the carbon atom bearing a suitable leaving group (e.g., a halide) on the nitro-substituted aromatic ring. This attack is favored at positions ortho or para to the strongly electron-withdrawing nitro group. masterorganicchemistry.com

Formation of a Meisenheimer Complex: The addition of the nucleophile forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization. wikipedia.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group, resulting in the formation of the diaryl ether.

The rate of the SNAr reaction is influenced by the nature of the leaving group, with fluoride (B91410) being the best leaving group for this reaction, followed by chloride, bromide, and iodide. masterorganicchemistry.com The presence of strong electron-withdrawing groups is essential for activating the aromatic ring. wikipedia.org

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of diaryl ethers. wikipedia.org This reaction typically involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst and a base at elevated temperatures. numberanalytics.com

The mechanism of the Ullmann reaction is complex and still a subject of some debate, but it is generally believed to involve the following key steps:

Formation of a Copper(I) Phenoxide: The phenol reacts with a copper(I) salt in the presence of a base to form a copper(I) phenoxide species. numberanalytics.com

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide, forming a copper(III) intermediate.

Reductive Elimination: The aryl group and the phenoxy group on the copper(III) center then undergo reductive elimination to form the diaryl ether and regenerate the copper(I) catalyst. organic-chemistry.org

Modern variations of the Ullmann reaction often employ soluble copper catalysts with various ligands, which can allow the reaction to proceed under milder conditions. wikipedia.org

ReactionKey FeaturesTypical Conditions
SNArRequires an electron-deficient aromatic ring with a good leaving group. The rate is influenced by the electron-withdrawing ability of substituents. wikipedia.orgA strong base (e.g., NaH, K2CO3) in a polar aprotic solvent (e.g., DMF, DMSO).
Ullmann CondensationCopper-catalyzed reaction, often requiring high temperatures. wikipedia.org Modern methods use ligands to improve catalyst performance.Copper salt (e.g., CuI, Cu2O), a base (e.g., K2CO3, Cs2CO3), and a high-boiling polar solvent (e.g., DMF, pyridine). numberanalytics.com

Mechanistic Pathways for Nitro Group Interconversions

The nitro group is a versatile functional group that can be introduced, modified, or reduced during a synthetic sequence. In the context of synthesizing this compound, the key transformation is typically the reduction of a nitro group to an amino group.

The reduction of an aromatic nitro group to an aniline (B41778) is a well-established transformation that can be achieved through various methods, each with its own mechanistic pathway. Common methods include catalytic hydrogenation, metal-acid reductions, and transfer hydrogenation. sci-hub.st

Catalytic Hydrogenation

This method involves the use of hydrogen gas and a metal catalyst, such as palladium, platinum, or nickel, often supported on carbon. The reaction proceeds through a series of intermediates.

The generally accepted mechanism involves the following steps:

Adsorption: Both the nitro compound and hydrogen gas are adsorbed onto the surface of the metal catalyst.

Stepwise Reduction: The nitro group is sequentially reduced. The nitro group is first reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amino group (-NH2). researchgate.net

Desorption: The final aniline product is desorbed from the catalyst surface.

Metal-Acid Reductions

A classic method for nitro group reduction involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid, typically hydrochloric acid. chemistrysteps.com

The mechanism is a series of single-electron transfers from the metal to the nitro group, with protonation steps occurring in the acidic medium. The intermediates are similar to those in catalytic hydrogenation (nitroso and hydroxylamino species). The metal is oxidized during the reaction.

Investigation of Aromatic Amination Mechanisms

The introduction of the amino group to form the final aniline product can be achieved either by the reduction of a pre-existing nitro group as described above, or through a direct amination reaction. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgnumberanalytics.com

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through the following steps: jk-sci.com

Oxidative Addition: A palladium(0) complex reacts with the aryl halide (or triflate), leading to the formation of an arylpalladium(II) complex. This step is often the rate-determining step. numberanalytics.com

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base is used to deprotonate the coordinated amine, forming a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group on the palladium center couple and are eliminated from the metal, forming the desired aryl amine and regenerating the palladium(0) catalyst. numberanalytics.com

The choice of ligand for the palladium catalyst is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine (B1218219) ligands often being the most effective. jk-sci.com

ReactionCatalyst/ReagentKey Mechanistic Steps
Nitro Group Reduction (Catalytic Hydrogenation)H2, Pd/C, PtO2, or Raney NiAdsorption of reactants on catalyst surface, stepwise reduction via nitroso and hydroxylamino intermediates. researchgate.net
Nitro Group Reduction (Metal-Acid)Fe/HCl, Sn/HCl, or Zn/HClStepwise single-electron transfer from the metal with protonation by the acid.
Buchwald-Hartwig AminationPalladium(0) complex with a phosphine ligand and a base. wikipedia.orgOxidative addition, amine coordination and deprotonation, and reductive elimination. numberanalytics.comjk-sci.com

Kinetic Studies and Reaction Rate Analysis

Detailed kinetic studies on the synthesis of this compound are not extensively reported in the public domain. However, general principles from kinetic studies of the individual reaction types can be applied.

For an SNAr reaction , the rate is typically second order, being first order in the aryl halide and first order in the nucleophile. The rate is highly dependent on the electronic nature of the substituents on the aromatic ring, with strong electron-withdrawing groups significantly accelerating the reaction.

For Ullmann condensations , the kinetics are more complex due to the heterogeneous nature of some catalytic systems and the involvement of multiple equilibria. The rate can be influenced by the catalyst concentration, ligand identity, base strength, and temperature.

In the Buchwald-Hartwig amination , the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) complex. acs.org Therefore, the rate is influenced by the C-X bond strength of the aryl halide (I > Br > Cl) and the electronic properties of the palladium catalyst and its ligands.

Stereochemical Considerations in Synthesis (if applicable)

For the synthesis of the achiral molecule this compound, there are no stereochemical considerations as no chiral centers are formed or modified during the synthetic sequence. The molecule does not possess any stereoisomers.

Computational and Theoretical Investigations of 3 Nitro 5 2,3,5 Trimethylphenoxy Aniline

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

An analysis of the electronic structure of 3-Nitro-5-(2,3,5-trimethylphenoxy)aniline would involve the calculation of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the energy difference between them, the HOMO-LUMO gap, provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap is indicative of a more reactive molecule. For related nitroaromatic compounds, the HOMO is often localized on the electron-rich aniline (B41778) ring, while the LUMO is centered on the electron-withdrawing nitro group.

Conformational Analysis and Energy Landscapes

A conformational analysis would be essential to identify the most stable three-dimensional arrangement of the atoms in this compound. Due to the presence of a flexible ether linkage, multiple conformers are possible. Computational methods would be used to rotate the rotatable bonds and calculate the potential energy of each resulting conformation. The results would be plotted on a potential energy surface to identify the global and local energy minima, which correspond to the most stable and metastable conformers, respectively.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations would be employed to optimize the molecular geometry of this compound, providing precise information on bond lengths, bond angles, and dihedral angles. These calculations would also yield the total electronic energy of the molecule, which is a measure of its stability.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Theoretical calculations can predict various spectroscopic parameters. For this compound, this would include the prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts, which are crucial for structural elucidation. Additionally, the calculation of infrared (IR) vibrational frequencies would help in identifying the characteristic functional groups present in the molecule, such as the N-H stretches of the amine group, the symmetric and asymmetric stretches of the nitro group, and the C-O-C stretch of the ether linkage.

Theoretical Modeling of Reaction Pathways and Transition States

Computational modeling could be used to explore the potential reaction pathways involving this compound. This would involve identifying the transition state structures and calculating the activation energies for various hypothetical reactions. Such studies are valuable for understanding the reactivity of the molecule and predicting its behavior in different chemical environments.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations could provide a more dynamic picture of the conformational behavior of this compound over time. By simulating the motion of the atoms at a given temperature, MD can explore the conformational space and determine the relative populations of different conformers. This method offers a more comprehensive understanding of the molecule's flexibility and intermolecular interactions.

While the computational and theoretical investigation of this compound would provide valuable insights into its chemical and physical properties, there is currently no published research to draw upon. The methodologies outlined above represent the standard computational approaches that would be necessary to build a comprehensive theoretical understanding of this molecule. Future research in this area would be required to generate the data needed to populate the detailed sections of this article.

Chemical Reactivity and Derivatization Studies of 3 Nitro 5 2,3,5 Trimethylphenoxy Aniline

Reactions at the Nitro Group (e.g., Reduction to Amine, Amide Formation)

The nitro group is a versatile functional group that can undergo several transformations, with reduction to an amino group being the most common and synthetically useful reaction. unimi.itsci-hub.st

Reduction to Amine:

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. unimi.it A variety of reducing agents can be employed for this purpose, ranging from metal-based systems to catalytic hydrogenation. Common methods include the use of metals in acidic media (e.g., Fe/HCl, Sn/HCl), catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Raney Nickel, and other reducing agents like sodium hydrosulfite. mdpi.com The choice of reagent can be crucial for achieving chemoselectivity, especially when other reducible functional groups are present in the molecule. sci-hub.st

The reduction of 3-Nitro-5-(2,3,5-trimethylphenoxy)aniline would yield 5-(2,3,5-trimethylphenoxy)benzene-1,3-diamine. This resulting diamine is a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and dyes.

Amide Formation via Reduction and Acylation:

Following the reduction of the nitro group to an amine, the newly formed amino group can readily undergo acylation to form an amide. This two-step sequence is a common strategy for introducing amide functionalities into aromatic rings that were initially nitrated.

A general representation of this two-step process is:

Reduction: this compound → 5-(2,3,5-trimethylphenoxy)benzene-1,3-diamine

Acylation: 5-(2,3,5-trimethylphenoxy)benzene-1,3-diamine + Acylating Agent → N-(3-Amino-5-(2,3,5-trimethylphenoxy)phenyl)acetamide (assuming mono-acylation)

Reactions at the Amino Group (e.g., Acylation, Alkylation, Diazotization, Schiff Base Formation)

The amino group of this compound is a nucleophilic center and can participate in a variety of chemical reactions.

Acylation:

The amino group can be acylated using acylating agents such as acyl chlorides or acid anhydrides to form amides. google.com This reaction is often carried out in the presence of a base to neutralize the acidic byproduct. The resulting amide is generally less activating towards the aromatic ring than the original amino group.

Alkylation:

Alkylation of the amino group can be achieved using alkyl halides. However, overalkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is a common issue that needs to be carefully controlled.

Diazotization:

Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, to form diazonium salts. unimi.it This reaction, known as diazotization, is usually performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. orientjchem.org The resulting arenediazonium salt of this compound would be a versatile intermediate. The diazonio group can be replaced by a wide range of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of various substituents such as halogens, cyano, hydroxyl, and other groups.

Furthermore, these diazonium salts can act as electrophiles in azo coupling reactions with electron-rich aromatic compounds like phenols and other anilines to form brightly colored azo dyes. nih.govgoogle.com

Schiff Base Formation:

The primary amino group of this compound can condense with aldehydes or ketones to form imines, commonly known as Schiff bases. researchgate.netchemsociety.org.ngisca.in This reaction is typically acid-catalyzed and involves the removal of a water molecule. Schiff bases are important intermediates in organic synthesis and are also known for their diverse biological activities. internationaljournalcorner.com The reaction of this compound with an aromatic aldehyde would yield a product with an extended conjugated system.

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring

Electrophilic aromatic substitution (EAS) is a key reaction for functionalizing aromatic rings. The outcome of EAS on this compound is governed by the directing effects of the substituents already present on the aniline ring. researchgate.net

The amino group (-NH₂) is a strongly activating, ortho-, para-directing group. nih.gov Conversely, the nitro group (-NO₂) is a strongly deactivating, meta-directing group. The bulky trimethylphenoxy group, while having lone pairs on the oxygen that can be donated to the ring, also exerts a significant steric hindrance.

Given these competing effects:

The powerful activating and ortho-, para-directing effect of the amino group will be the dominant influence.

The positions ortho and para to the amino group are at C2, C4, and C6.

The nitro group is at C3, and the trimethylphenoxy group is at C5.

The position para to the amino group (C4) is sterically unhindered.

The positions ortho to the amino group (C2 and C6) are sterically hindered to different extents. The C2 position is flanked by the nitro group, and the C6 position is adjacent to the bulky trimethylphenoxy group.

Therefore, electrophilic substitution is most likely to occur at the C4 position, which is para to the strongly activating amino group and relatively sterically accessible. Reactions like halogenation, sulfonation, and nitration would be expected to yield the 4-substituted product as the major isomer. nih.govresearchgate.net However, the strongly acidic conditions required for some of these reactions (e.g., nitration, sulfonation) can lead to protonation of the amino group, forming an anilinium ion (-NH₃⁺). This anilinium ion is a deactivating, meta-directing group, which would complicate the reaction and potentially lead to substitution at the position meta to the ammonium group. To circumvent this, the amino group is often protected by acylation before carrying out the electrophilic substitution.

Nucleophilic Aromatic Substitution Reactions on the Aniline Ring (if applicable)

Nucleophilic aromatic substitution (SNA) generally requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. In the case of this compound, the nitro group is a strong electron-withdrawing group, which activates the ring for nucleophilic attack. However, there is no conventional leaving group (like a halogen) on the aniline ring. Therefore, typical SNAr reactions are unlikely to occur on this molecule without prior modification.

Reactions Involving the Trimethylphenoxy Moiety

The trimethylphenoxy group is generally stable under many reaction conditions. The ether linkage is typically robust. However, under harsh conditions, such as with strong acids like HBr or HI, cleavage of the ether bond could potentially occur.

The trimethyl-substituted phenyl ring of the phenoxy group is activated towards electrophilic substitution due to the electron-donating methyl groups. However, directing an electrophile to this ring in the presence of the highly activated aniline ring would be challenging and would likely require specific reaction conditions or a different synthetic strategy.

Exploration of Novel Synthetic Transformations and Rearrangements

Applications of 3 Nitro 5 2,3,5 Trimethylphenoxy Aniline As a Versatile Synthetic Building Block

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

The presence of both an amino and a nitro group on the aromatic ring of 3-Nitro-5-(2,3,5-trimethylphenoxy)aniline makes it a prime candidate for the synthesis of various nitrogen-containing heterocycles. The amino group can act as a nucleophile in cyclization reactions, while the nitro group can be readily reduced to an amino group, providing an additional site for annulation or further functionalization.

Substituted anilines are fundamental starting materials for building a variety of heterocyclic scaffolds, including but not limited to quinolines, benzimidazoles, and phenazines. For instance, the general Friedländer annulation, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a classic method for quinoline (B57606) synthesis. mdpi.comiipseries.org By analogy, after reduction of the nitro group, a derivative of this compound could potentially undergo such a reaction to yield highly substituted quinoline structures.

Similarly, the synthesis of benzimidazoles often involves the condensation of an ortho-phenylenediamine with an aldehyde or carboxylic acid. researchgate.netnih.gov The reduction of the nitro group in this compound would generate a substituted meta-phenylenediamine. While not a direct precursor for benzimidazoles via the most common methods, its derivatives could be employed in more complex, multi-step synthetic routes to access unique benzimidazole-based structures.

The synthesis of phenazines can be achieved through the reaction of anilines with nitroarenes. nih.govnih.gov The specific reactivity of this compound in such transformations could lead to the formation of asymmetrically substituted phenazine (B1670421) derivatives, with the trimethylphenoxy group influencing the electronic properties and solubility of the resulting heterocyclic system.

Heterocycle ClassGeneral Synthetic PrecursorsPotential Role of this compound Derivative
Quinolines o-Aminoaryl aldehydes/ketones and α-methylene carbonylsPrecursor to a substituted o-aminobenzaldehyde or ketone after nitro reduction and further functionalization.
Benzimidazoles o-Phenylenediamines and aldehydes/carboxylic acidsCan be converted to a substituted diamine for use in multi-step benzimidazole (B57391) syntheses.
Phenazines Anilines and nitroarenesCould serve as either the aniline (B41778) or, after modification, the nitroarene component in phenazine synthesis.

Intermediate in the Formation of Advanced Organic Materials

The unique electronic and structural features of this compound make it an attractive intermediate for the development of advanced organic materials with tailored properties.

Dyes: Azo dyes, characterized by the -N=N- linkage, are a significant class of industrial colorants. orientjchem.orgresearchgate.netnih.govmdpi.com The synthesis of these dyes typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich substrate. The amino group of this compound can be diazotized and coupled with various aromatic compounds to produce a range of azo dyes. The color and properties of these dyes would be influenced by the combination of the nitro group and the trimethylphenoxy substituent.

Ligands for Catalysis: The aniline moiety can be modified to create ligands for transition metal catalysis. chemsociety.org.ngresearchgate.net For example, Schiff base ligands can be formed by the condensation of the amino group with aldehydes. chemsociety.org.ng The resulting ligands, featuring the bulky trimethylphenoxy group, could be used to synthesize metal complexes with specific steric and electronic environments around the metal center, potentially influencing their catalytic activity and selectivity.

Organic Semiconductors: Substituted aromatic compounds are the building blocks for organic semiconductors. rsc.orgtohoku.ac.jpnih.gov The extended π-system and the potential for introducing various functional groups make aniline derivatives interesting candidates for this field. While direct application of this compound as a semiconductor is not documented, its derivatives could be incorporated into larger conjugated systems to tune the electronic properties, such as the HOMO/LUMO energy levels, which are crucial for semiconductor performance.

Phthalocyanines: Phthalocyanines are large, aromatic macrocycles that are used as pigments, dyes, and in various materials science applications. scispace.comnih.govumich.eduresearchgate.net Their synthesis often starts from phthalonitrile (B49051) derivatives. A closely related compound, a phthalonitrile containing a 2,3,5-trimethylphenoxy fragment and a nitro group, has been synthesized from 4-bromo-5-nitrophthalonitrile. This substituted phthalonitrile was then used to synthesize tetrakis-(2,3,5-trimethylphenoxy)tetrakis-nitrophthalocyanine and its metal complexes with zinc and magnesium. These compounds were found to be thermally stable up to 300 °C and possess luminescent properties. The introduction of both the trimethylphenoxy and nitro groups was shown to influence the spectral and luminescent properties of the resulting phthalocyanines. This example strongly suggests that derivatives of this compound could serve as precursors for similarly substituted phthalonitriles and, subsequently, phthalocyanines with tailored properties.

Material ClassKey Functional Group/PropertyPotential Synthetic Application of this compound
Azo Dyes Diazotizable amino groupDiazotization of the aniline and coupling to form colored compounds.
Catalytic Ligands Coordinative amino groupFormation of Schiff bases or other ligand types for metal complexation.
Organic Semiconductors Tunable electronic propertiesIncorporation into larger conjugated systems to modify electronic behavior.
Phthalocyanines Precursor to phthalonitrilesDerivatization to a substituted phthalonitrile for cyclotetramerization.

Building Block for Complex Natural Products or Bioactive Scaffolds

While direct biological activity is outside the scope of this article, the structural motifs present in this compound can be found in various bioactive molecules. Its utility as a building block lies in its potential to introduce a substituted aryloxy-aniline fragment into a larger, more complex molecule. Synthetic routes to natural products and other bioactive scaffolds often rely on the strategic assembly of pre-functionalized aromatic building blocks. The presence of three distinct functionalities (amino, nitro, and trimethylphenoxy ether) allows for orthogonal chemical modifications, making it a versatile starting point for the synthesis of complex targets.

Role in Multi-Component Reaction Design and Development

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.netnih.govmdpi.comnih.govresearchgate.net Anilines are frequently used as one of the components in well-known MCRs such as the Ugi and Pictet-Spengler reactions.

The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govmdpi.comnih.gov The use of this compound as the amine component would lead to the formation of complex α-acylamino carboxamides bearing the unique substitution pattern of the starting aniline.

The Pictet-Spengler reaction is a cyclization reaction between a β-arylethylamine and an aldehyde or ketone. nih.govnih.govrsc.org While not a direct substrate, derivatives of this compound could be elaborated into the required β-arylethylamine precursor, enabling the synthesis of highly substituted tetrahydro-β-carbolines or tetrahydroisoquinolines.

The steric and electronic properties of the trimethylphenoxy and nitro groups could influence the stereochemical outcome and reactivity in these MCRs, potentially leading to the discovery of novel reaction pathways or the synthesis of unique molecular scaffolds.

Contribution to Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening and the discovery of new bioactive compounds. rsc.orgnih.govnih.govresearchgate.net The multiple functionalities of this compound make it an excellent starting point for DOS. Each of the functional groups—the amine, the nitro group, and the aromatic rings—can be a point of diversification.

For example, the amino group can be acylated, alkylated, or used in MCRs with a variety of partners. The nitro group can be reduced and the resulting amino group can be further functionalized in a manner distinct from the original amine. The aromatic rings can undergo electrophilic substitution reactions, although the substitution pattern will be directed by the existing groups. By systematically varying the reagents used to modify each of these sites, a large and structurally diverse library of compounds can be generated from this single, versatile building block.

Advanced Analytical Characterization Methodologies for 3 Nitro 5 2,3,5 Trimethylphenoxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of a compound in solution.

¹H NMR: Proton NMR spectroscopy would be used to identify the number of distinct proton environments, their multiplicity (splitting patterns), and their integration (ratio of protons). For 3-Nitro-5-(2,3,5-trimethylphenoxy)aniline, one would expect to observe distinct signals for the aromatic protons on both phenyl rings, the amine (-NH₂) protons, and the three methyl (-CH₃) groups. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nitro group and the electron-donating amine and phenoxy groups.

¹³C NMR: Carbon-13 NMR spectroscopy provides information on the different carbon environments in the molecule. Each unique carbon atom in the aromatic rings, the methyl groups, and the carbons attached to the nitro, amine, and ether functionalities would yield a distinct signal.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges (Note: These are estimated ranges based on general principles and data for analogous structures, as specific experimental data is not available.)

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 6.0 - 8.0 100 - 160
Amine NH₂ 3.5 - 5.0 N/A

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, the asymmetric and symmetric stretching of the nitro (NO₂) group, the C-O-C stretching of the ether linkage, and the C-H and C=C vibrations of the aromatic rings and methyl groups.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro group and the skeletal vibrations of the aromatic rings.

Interactive Table: Expected Vibrational Frequencies

Functional Group Expected IR Absorption (cm⁻¹) Expected Raman Shift (cm⁻¹)
N-H Stretch (Amine) 3300 - 3500 Weak
C-H Stretch (Aromatic) 3000 - 3100 Strong
C-H Stretch (Methyl) 2850 - 3000 Strong
N=O Stretch (Nitro) 1500 - 1550 (asymmetric) 1330 - 1370 (symmetric) Strong (symmetric)
C=C Stretch (Aromatic) 1450 - 1600 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The aromatic rings and the nitro group in this compound act as chromophores. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption maxima (λ_max) corresponding to π → π* and n → π* electronic transitions, which are characteristic of the conjugated aromatic system.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the confirmation of the molecular formula, C₁₅H₁₆N₂O₃. Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation patterns, providing further structural confirmation. Key fragments would likely arise from the cleavage of the ether bond and the loss of the nitro group.

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any impurities or byproducts from a synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, would be the method of choice for determining the purity of this compound. A single sharp peak under various conditions would indicate a high degree of purity.

Gas Chromatography (GC): GC could also be used for purity analysis, provided the compound is sufficiently volatile and thermally stable. A specific retention time would be characteristic of the compound on a given column and under specific temperature programming.

X-ray Crystallography for Solid-State Structure Elucidation

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide unambiguous proof of its three-dimensional structure. This technique would determine the precise bond lengths, bond angles, and the conformation of the molecule in the solid state, including the dihedral angle between the two aromatic rings.

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. The experimentally determined percentages would be compared to the calculated theoretical values for the molecular formula C₁₅H₁₆N₂O₃ to verify the compound's elemental composition and purity.

Interactive Table: Theoretical Elemental Composition

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage
Carbon C 12.011 15 180.165 66.16%
Hydrogen H 1.008 16 16.128 5.92%
Nitrogen N 14.007 2 28.014 10.29%
Oxygen O 15.999 3 47.997 17.63%

| Total | | | | 272.304 | 100.00% |

Future Research Directions and Perspectives for 3 Nitro 5 2,3,5 Trimethylphenoxy Aniline

Development of Highly Efficient and Sustainable Synthetic Pathways

Currently, specific, optimized, and sustainable synthetic routes for 3-Nitro-5-(2,3,5-trimethylphenoxy)aniline are not detailed in the scientific literature. Future research could focus on developing "green" synthetic methodologies. This would involve exploring alternatives to classical nitration and etherification reactions, which often rely on harsh reagents and produce significant waste. Potential research could investigate:

Catalytic C-O and C-N bond formation: Utilizing transition-metal catalysts (e.g., copper or palladium) for the ether linkage formation between a substituted nitrophenol and an aniline (B41778) derivative, or vice-versa.

Microwave-assisted and Sonochemical Synthesis: Investigating these energy-efficient techniques to accelerate reaction times and potentially improve yields and purity, reducing the need for extensive purification.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like ionic liquids, supercritical fluids, or water-based systems.

Exploration of Undiscovered Reactivity and Novel Derivatization Strategies

The reactivity profile of this compound is largely uncharted territory. The molecule possesses several reactive sites—the nitro group, the aniline amine, and the aromatic rings—that could be targeted for derivatization. Future studies could explore:

Reduction of the Nitro Group: The conversion of the nitro group to an amine would yield a diamine derivative, a valuable building block for synthesizing polymers, dyes, or pharmacologically active compounds.

Functionalization of the Aniline Moiety: The primary amine of the aniline can be readily derivatized through reactions like acylation, alkylation, or diazotization, opening pathways to a wide array of new compounds with potentially interesting properties.

Electrophilic Aromatic Substitution: Investigating the susceptibility of the aromatic rings to further substitution could lead to poly-functionalized derivatives. The directing effects of the existing substituents would be a key area of study.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages in terms of safety, scalability, and reproducibility, particularly for reactions involving potentially hazardous intermediates or exothermic processes like nitration. Future research could aim to:

Develop a Continuous Synthesis Process: Design and optimize a multi-step flow process for the synthesis of this compound, integrating reaction and purification steps.

Automated Library Synthesis: Utilize the flow chemistry setup in conjunction with automated platforms to synthesize a library of derivatives for high-throughput screening in material science or drug discovery applications.

Advanced Applications in the Construction of Functional Materials and Supramolecular Assemblies

The combination of electron-withdrawing (nitro) and electron-donating (amino, phenoxy) groups suggests that this compound could be a precursor for materials with interesting optical or electronic properties. Research in this area could focus on:

Non-Linear Optical (NLO) Materials: Investigating the NLO properties of the compound and its derivatives, as similar "push-pull" aromatic systems are known to exhibit such characteristics.

Building Blocks for Polymers: Using the aniline functionality to incorporate the molecule into polymers like polyimides or polyamides, potentially imparting specific thermal or electronic properties.

Supramolecular Chemistry: Exploring the potential of the molecule to form ordered structures through hydrogen bonding (via the amine) and π-π stacking (via the aromatic rings), which could be relevant for crystal engineering and the design of molecular sensors.

Computational-Experimental Synergies for Rational Design and Prediction

Computational chemistry tools could play a vital role in predicting the properties and reactivity of this compound before undertaking extensive lab work. A synergistic approach could involve:

Density Functional Theory (DFT) Studies: Calculating the molecule's electronic structure, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential to predict its reactivity and spectroscopic properties (e.g., UV-Vis, NMR).

Molecular Docking and Simulation: If derivatives are considered for biological applications, computational tools could predict their interactions with specific protein targets.

Predictive Modeling for Material Properties: Using computational models to estimate properties like solubility, thermal stability, and potential for forming stable supramolecular assemblies.

Q & A

Q. What are the recommended synthetic routes for 3-Nitro-5-(2,3,5-trimethylphenoxy)aniline in laboratory settings?

Methodological Answer: The synthesis typically involves a multi-step process:

Nitration : Introduce the nitro group to a pre-functionalized aromatic ring under controlled temperatures (-20°C to 80°C) using mixed acid (HNO₃/H₂SO₄) to avoid over-nitration.

Coupling Reaction : React the nitro-substituted intermediate with 2,3,5-trimethylphenol via nucleophilic aromatic substitution (SNAr) in the presence of a base (e.g., K₂CO₃) to form the phenoxy linkage.

Reduction (Optional) : If further functionalization is required, catalytic hydrogenation (e.g., Pd/C, H₂) can reduce the nitro group to an amine.

Q. Key Considerations :

  • Monitor reaction progress using TLC or HPLC to isolate intermediates.
  • Optimize solvent choice (e.g., DMF or THF) to enhance solubility of trimethylphenol derivatives.
  • Reference multi-step protocols for structurally similar nitro-aniline compounds .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and assess electronic environments (e.g., nitro group deshielding effects).
  • FT-IR : Identify functional groups (e.g., NO₂ stretching at ~1520 cm⁻¹, C-O-C at ~1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns.
  • HPLC/GC : Assess purity (>97% by area normalization) using C18 columns (HPLC) or capillary columns (GC) with flame ionization detection.

Q. What are the key considerations when designing solubility and stability studies for nitro-substituted aniline derivatives?

Methodological Answer:

  • Solvent Selection : Test polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., hexane) to determine solubility thresholds.
  • pH Stability : Conduct kinetic studies across pH ranges (2–12) to assess hydrolysis of nitro or phenoxy groups.
  • Light/Temperature Sensitivity : Store samples in amber vials at 2–8°C to prevent photodegradation or thermal decomposition.
  • Analytical Validation : Use UV-Vis spectroscopy to track absorbance changes (e.g., λmax shifts) over time .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this compound in substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation energy in DMF vs. water).
  • Substituent Effects : Use Hammett constants (σ) to quantify electron-withdrawing/donating effects of nitro and trimethylphenoxy groups.
  • Validation : Compare computational results with experimental kinetic data (e.g., reaction rates in SNAr reactions) .

Q. What experimental strategies resolve contradictory data on the environmental persistence versus degradation rates of nitro-aniline compounds?

Methodological Answer:

  • Controlled Degradation Studies : Use Box-Behnken experimental design to isolate variables (e.g., pH, temperature, oxidant concentration) affecting degradation efficiency.
  • Analytical Cross-Validation : Combine LC-MS (for parent compound quantification) and COD/TOC analysis (for mineralization assessment).
  • Comparative Modeling : Apply first-order kinetics to compare degradation rates across studies, accounting for matrix effects (e.g., soil vs. aqueous systems).
  • Reference Environmental Fate Data : Leverage soil migration models (e.g., HYDRUS-1D) to simulate vertical distribution and interphase partitioning .

Q. What advanced oxidation processes (AOPs) are most effective for degrading this compound in aqueous systems, and how are their efficiencies quantified?

Methodological Answer:

  • Fenton’s Reagent : Optimize H₂O₂/Fe²⁺ ratios (e.g., 1:5 molar ratio) to generate hydroxyl radicals (•OH) for nitro group cleavage.
  • Photocatalysis : Test MnFe₂O₄/Zn₂SiO₄ composites under simulated solar radiation; measure pseudo-first-order rate constants (kobs).
  • Ozonation : Monitor ozone dosage (mg/L) and contact time to achieve >90% degradation.
  • Efficiency Metrics : Use HPLC to quantify residual compound and IC to track nitrate/nitrite byproducts. Report degradation efficiency as % removal or half-life (t₁/₂) .

Data Contradiction Analysis Example
If conflicting degradation rates are reported:

Variable Standardization : Ensure consistent initial concentrations (e.g., 100 ppm) and matrix conditions (e.g., dissolved oxygen levels).

Statistical Robustness : Apply ANOVA to evaluate significance of differences across studies.

Mechanistic Insights : Use radical scavengers (e.g., tert-butanol) to identify dominant degradation pathways (e.g., •OH vs. direct ozonation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.